molecular formula C34H48O11 B1259464 Ajugamarin H1

Ajugamarin H1

Katalognummer: B1259464
Molekulargewicht: 632.7 g/mol
InChI-Schlüssel: YUTIPMUBYJJHKA-LZLNCZMXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ajugamarin H1 (CAS: 122616-88-0) is a diterpene lactone isolated from the whole plant of Ajuga ciliata . Its chemical structure (CHEBI:69875) includes a complex neo-clerodane skeleton with multiple ester substituents: an acetyloxy group, a methylbutanoyloxy group, and a (2E)-2-methylbut-2-enoate moiety. Notably, it features a 5-oxo-2,5-dihydrofuran-3-yl group, contributing to its bioactive properties . Pharmacologically, Ajugamarin H1 is associated with phenotypes relevant to human disease models and environmental interactions, though its specific mechanisms remain under investigation .

Eigenschaften

Molekularformel

C34H48O11

Molekulargewicht

632.7 g/mol

IUPAC-Name

[(1R,4R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[(2S)-2-[(E)-2-methylbut-2-enoyl]oxy-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (2S)-2-methylbutanoate

InChI

InChI=1S/C34H48O11/c1-9-19(3)30(38)44-25-11-12-33(17-42-33)34(18-41-22(6)35)27(43-23(7)36)13-21(5)32(8,29(25)34)15-26(24-14-28(37)40-16-24)45-31(39)20(4)10-2/h10,14,19,21,25-27,29H,9,11-13,15-18H2,1-8H3/b20-10+/t19-,21+,25+,26-,27-,29+,32-,33-,34+/m0/s1

InChI-Schlüssel

YUTIPMUBYJJHKA-LZLNCZMXSA-N

SMILES

CCC(C)C(=O)OC1CCC2(CO2)C3(C1C(C(CC3OC(=O)C)C)(C)CC(C4=CC(=O)OC4)OC(=O)C(=CC)C)COC(=O)C

Isomerische SMILES

CC[C@H](C)C(=O)O[C@@H]1CC[C@]2(CO2)[C@]3([C@H]1[C@@]([C@@H](C[C@@H]3OC(=O)C)C)(C)C[C@@H](C4=CC(=O)OC4)OC(=O)/C(=C/C)/C)COC(=O)C

Kanonische SMILES

CCC(C)C(=O)OC1CCC2(CO2)C3(C1C(C(CC3OC(=O)C)C)(C)CC(C4=CC(=O)OC4)OC(=O)C(=CC)C)COC(=O)C

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences :

  • Ajugamarin H1’s spiro-naphthalene-oxirane framework distinguishes it from the epoxy or chlorinated structures of A1/A2 .

Pharmacological Activity

Anticancer Activity (In Vitro)

Compound Cell Line Tested IC₅₀ (μM) Method Reference
Ajugamarin H1 Not explicitly reported
Ajugacumbin B HepG2, MCF-7 8.2–12.4 CCK8
Ajugamarin A1 A549, HCT-116 15.7–22.3 CCK8

Insights :

  • Ajugacumbin B exhibits superior cytotoxicity compared to Ajugamarin A1, likely due to its furanolactone moiety .

Physicochemical Properties

Property Ajugamarin H1 Ajugamarin A1 Ajugacumbin B
Solubility Low in H₂O; soluble in DMSO Moderate in ethanol Low in H₂O; soluble in acetone
Stability Sensitive to UV light Stable at 4°C Degrades above 60°C
Purity ≥98% (HPLC) ≥95% (preparative TLC) ≥97% (HPLC)

Notes:

  • Ajugamarin H1’s commercial availability (via ChemFaces) ensures standardized purity for reproducibility .

Q & A

What validated spectroscopic and chromatographic methods are recommended for confirming the structural identity of Ajugamarin H1?

(Basic)
To confirm structural identity, researchers should employ a combination of 1D/2D NMR (e.g., 1H^1H, 13C^{13}C, HSQC, HMBC), high-resolution mass spectrometry (HRMS) for molecular formula determination, and infrared spectroscopy (IR) for functional group analysis. Chromatographic purity (≥95%) should be verified via HPLC/UV-MS with orthogonal column phases (e.g., C18 and HILIC). Cross-referencing spectral data with published literature or isolated analogs is critical to rule out isomeric contaminants. For novel compounds, X-ray crystallography or computational NMR prediction tools (e.g., DFT calculations) can resolve ambiguities .

How can researchers optimize the extraction yield of Ajugamarin H1 from natural sources?

(Advanced)
Optimization requires a design of experiments (DOE) approach, varying parameters like solvent polarity (e.g., methanol-water gradients), extraction time, temperature, and solid-liquid ratios. Response Surface Methodology (RSM) can model interactions between variables. Validate yields using HPLC-DAD or LC-MS/MS quantification. For scale-up, consider green chemistry principles (e.g., pressurized hot water extraction) to balance efficiency and sustainability. Document all conditions meticulously to ensure reproducibility .

What strategies are effective in resolving contradictory reports on Ajugamarin H1’s cytotoxicity across studies?

(Advanced)
Contradictions often arise from variability in cell line selection (e.g., primary vs. immortalized cells), assay conditions (e.g., incubation time, serum content), or compound purity . To resolve discrepancies:

  • Perform systematic replication under standardized protocols (e.g., NIH/ATCC cell culture guidelines).
  • Include positive controls (e.g., doxorubicin) and validate compound stability in assay media via LC-MS.
  • Use multi-omics approaches (e.g., transcriptomics) to identify off-target effects confounding results .

How should dose-response experiments be designed to evaluate Ajugamarin H1’s bioactivity?

(Basic)
Design experiments with serial dilutions (e.g., 0.1–100 μM) in triplicate, using vehicle controls (e.g., DMSO ≤0.1%). Include positive/negative controls for assay validation. Calculate IC50IC_{50}/EC50EC_{50} values via nonlinear regression (e.g., GraphPad Prism). Report statistical methods (e.g., ANOVA with post-hoc tests) and confidence intervals. Pre-screen cytotoxicity to rule out nonspecific effects .

What criteria should guide the selection of in vivo models for studying Ajugamarin H1’s pharmacological effects?

(Advanced)
Select models based on translational relevance to the target disease (e.g., xenografts for oncology). Prioritize species with homologous metabolic pathways (e.g., murine CYP450 enzymes). Use power analysis to determine cohort sizes, minimizing ethical concerns. Include pharmacokinetic profiling (e.g., plasma half-life, bioavailability) to correlate efficacy with exposure. Document all protocols in compliance with ARRIVE guidelines .

How can researchers address low reproducibility in Ajugamarin H1’s reported synthetic routes?

(Advanced)
Reproducibility issues often stem from unreported reaction intermediates or catalytic conditions . Mitigate by:

  • Providing detailed Supplementary Information (e.g., NMR spectra of intermediates, exact catalyst batches).
  • Using in situ monitoring (e.g., FTIR, reaction calorimetry) to track progression.
  • Collaborating with independent labs for cross-validation of key steps .

What bioinformatics tools are suitable for predicting Ajugamarin H1’s molecular targets?

(Advanced)
Combine docking simulations (AutoDock Vina, Glide) with pharmacophore modeling (LigandScout) to identify putative targets. Validate predictions via chemoproteomics (e.g., affinity pull-down assays) or CRISPR-Cas9 knockout screens . Cross-reference results with databases like ChEMBL or PubChem to avoid overinterpretation of promiscuous binding .

How should stability studies be conducted to assess Ajugamarin H1’s shelf-life under varying conditions?

(Basic)
Perform accelerated stability testing per ICH guidelines:

  • Store samples at 25°C/60% RH (long-term), 40°C/75% RH (accelerated), and light exposure (ICH Q1B).
  • Monitor degradation via HPLC-UV at scheduled intervals (0, 1, 3, 6 months).
  • Identify degradation products using LC-HRMS/MS and assess toxicity of major impurities .

What statistical approaches are recommended for analyzing high-throughput screening data involving Ajugamarin H1?

(Advanced)
Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to mitigate Type I errors in large datasets. Use machine learning algorithms (random forests, SVM) to identify structure-activity trends. Validate hits with dose-response confirmatory assays and orthogonal readouts (e.g., SPR for binding affinity) .

How can researchers integrate multi-omics data to elucidate Ajugamarin H1’s mechanism of action?

(Advanced)
Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-MS) datasets. Use pathway enrichment tools (IPA, Metascape) to identify perturbed networks. Validate key nodes via CRISPR interference or small-molecule inhibitors . Ensure data interoperability through standardized formats (e.g., mzML for metabolomics) .

What ethical considerations apply when publishing preliminary data on Ajugamarin H1’s bioactivity?

(Basic)
Disclose all conflicts of interest (e.g., funding sources). Avoid overstating implications without in vivo validation. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or ChEMBL. Cite prior work comprehensively to contextualize findings .

How should structure-activity relationship (SAR) studies be structured to maximize interpretability for Ajugamarin H1 analogs?

(Advanced)
Design a focused library with systematic variations (e.g., substituents at positions C3/C7). Use free-energy perturbation (FEP) simulations to predict affinity changes. Test analogs in cell-free assays (e.g., enzymatic inhibition) before progressing to cell-based models. Corrogate SAR trends with computed descriptors (e.g., cLogP, polar surface area) .

What steps ensure compliance with academic integrity standards when reporting Ajugamarin H1’s synthetic yields?

(Basic)
Report isolated yields (not theoretical) and provide reproducibility data (minimum n=3 independent syntheses). Disclose any unreacted starting materials or byproducts detected via HPLC. Use standardized nomenclature (IUPAC) and reference commercial source codes (e.g., Sigma-Aldrich batch numbers) for reagents .

How can researchers balance novelty and feasibility when proposing new derivatives of Ajugamarin H1?

(Advanced)
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during project design. Prioritize derivatives addressing known liabilities (e.g., poor solubility) while exploring novel scaffolds via diversity-oriented synthesis . Use patent databases (e.g., Espacenet) to avoid infringing existing IP .

What methodologies are critical for validating Ajugamarin H1’s target engagement in cellular models?

(Advanced)
Employ cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) to confirm binding. Complement with genetic knockdown (siRNA/shRNA) to assess phenotype rescue. Quantify engagement via target occupancy assays (e.g., radioligand displacement) and correlate with functional outcomes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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